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2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene Documentation Hub

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  • Product: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
  • CAS: 1369935-93-2

Core Science & Biosynthesis

Foundational

safety data sheet (SDS) for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

This technical guide details the safety, handling, and physicochemical profile of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene , a specialized halogenated aryl ether used in drug discovery and organic synthesis. CAS Number...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene , a specialized halogenated aryl ether used in drug discovery and organic synthesis.

CAS Number: 1369935-93-2 Formula: C₉H₁₀BrFO Molecular Weight: 233.08 g/mol [1][2][3][4][5]

Executive Summary & Chemical Context

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (also known as 2-Bromo-1-fluoro-4-isopropoxybenzene) is a tri-functionalized benzene derivative.[4] It features three distinct reactive handles:

  • Bromine (C2): A handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex biaryl scaffolds.

  • Fluorine (C1): Provides metabolic stability and modulates lipophilicity in medicinal chemistry; can also serve as a site for nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    
  • Isopropoxy Group (C4): An electron-donating ether substituent that influences the electronic density of the ring, directing electrophilic attacks and modifying solubility.

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where fine-tuning of steric and electronic properties is required.

Hazard Identification & Risk Assessment

This compound is classified under GHS (Globally Harmonized System) standards as an Irritant with acute toxicity risks.

GHS Classification
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.Bioavailability of halogenated aromatics allows systemic absorption; hepatic burden expected during metabolism.
Skin Irritation H315 Causes skin irritation.[6][7][8][9][10]Lipophilic ether chain facilitates dermal penetration; halogenated ring causes local inflammation.
Eye Irritation H319 Causes serious eye irritation.[8][9]Direct contact damages mucosal membranes due to pH deviation or solvent-like defatting action.
STOT - Single Exp. H335 May cause respiratory irritation.[9][10][11]Volatile organic vapors (if liquid) or dust (if solid) irritate the upper respiratory tract.
Signal Word: WARNING

Physicochemical Profiling

Accurate physical data is critical for process design. While experimental values for this specific isomer are sparse in public literature, properties are derived from validated structural analogs and supplier data.

PropertyValue / DescriptionOperational Implication
Physical State Liquid or Low-Melting SolidCheck Certificate of Analysis (CoA) per lot. Handle as a liquid for spill containment.
Boiling Point ~240–250 °C (Predicted)High boiling point; suitable for high-temp cross-coupling reactions.
Density ~1.3–1.4 g/cm³Denser than water; will sink in aqueous biphasic extractions.
Solubility Soluble in DCM, EtOAc, DMSOIncompatible with aqueous reaction media without a phase transfer catalyst.
Flash Point >100 °C (Predicted)Combustible but not highly flammable.

Operational Protocol: Safe Handling & Storage

This protocol ensures a self-validating safety loop. Every step includes a checkpoint to verify integrity before proceeding.

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Secondary Barrier: Use a spill tray to contain potential leaks, especially if the compound is in liquid form.

Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for splash protection. For prolonged immersion, use Double-Gloving or Laminate film (Silver Shield).

  • Eyes: Chemical safety goggles (ANSI Z87.1). Face shield required if working with >10g volumes.

  • Body: Lab coat (cotton/polyester blend) and closed-toe shoes.

Storage Logic
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ether linkage is generally stable, but the aryl bromide can be light-sensitive over long durations.

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) to prevent exothermic oxidation of the isopropoxy group.

Handling Lifecycle Diagram

The following workflow illustrates the "Cradle-to-Grave" safety logic for this compound.

SafeHandling cluster_check Safety Checkpoints Receipt Receipt & Inspection (Verify CAS: 1369935-93-2) Storage Storage (2-8°C, Inert Gas, Dark) Receipt->Storage Check Seal Usage Synthesis/Usage (Fume Hood, Nitrile Gloves) Storage->Usage Equilibrate to RT Usage->Storage Reseal under Argon Waste Disposal (Halogenated Organic Waste) Usage->Waste Quench & Segregate

Figure 1: Operational lifecycle ensuring compound integrity and user safety from receipt to disposal.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate tissue damage.[7][11] This logic tree guides the response.

Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash w/ Soap & Water (15 mins) Remove Clothing Skin->ActionSkin ActionEye Rinse w/ Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision tree for immediate first aid response based on exposure route.

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don safety goggles, lab coat, and double nitrile gloves.

  • Contain: If liquid, use sand or vermiculite dams. If solid, cover to prevent dust.

  • Absorb: Use an inert absorbent (e.g., Chemizorb® or vermiculite). Do not use sawdust (combustible).

  • Clean: Wipe surface with acetone followed by soap and water.

  • Dispose: Place all waste in a container labeled "Solid/Liquid Hazardous Waste (Halogenated)."

Synthesis & Application Context

Understanding the reactivity profile aids in safety planning during synthesis.

  • Suzuki-Miyaura Coupling: The C2-Bromine is the primary reactive site.

    • Safety Note: Palladium catalysts used here can be sensitizers; handle the entire reaction mixture as hazardous.

  • Lithiation: Halogen-lithium exchange at the C2 position is possible at low temperatures (-78 °C).

    • Safety Note: Organolithium reagents (e.g., n-BuLi) are pyrophoric. Ensure the reaction vessel is strictly anhydrous.

  • Nucleophilic Substitution: The C1-Fluorine is activated by the ortho-bromine but deactivated by the para-alkoxy group.

    
     reactions will require harsh conditions (high heat), increasing pressure risks in sealed tubes.
    

Disposal Considerations

Do not discharge into drains or the environment. [9]

  • Classification: Halogenated Organic Waste.

  • Method: Professional incineration equipped with a scrubber to neutralize hydrogen halides (HBr, HF) generated during combustion.

  • Packaging: High-density polyethylene (HDPE) or glass containers, tightly sealed and labeled with the CAS number and "Flammable/Irritant" warnings.

References

  • Matrix Scientific. (2024). Safety Data Sheet: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (CAS 1369935-93-2).[1][2][3][4][12] Retrieved from

  • BLD Pharm. (2024). Product Safety Information: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene. Retrieved from

  • PubChem. (n.d.). Compound Summary: Halogenated Benzene Derivatives. Retrieved from

  • GHS. (2023). Globally Harmonized System of Classification and Labelling of Chemicals.

Sources

Exploratory

Structural Profiling & Synthetic Utility of 4-Isopropoxy-2-bromo-1-fluorobenzene

This is an in-depth technical guide on the structural analysis and synthetic utility of 4-isopropoxy-2-bromo-1-fluorobenzene (CAS 1369935-93-2). A Critical Intermediate for Medicinal Chemistry Scaffolds Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural analysis and synthetic utility of 4-isopropoxy-2-bromo-1-fluorobenzene (CAS 1369935-93-2).

A Critical Intermediate for Medicinal Chemistry Scaffolds

Executive Summary

4-Isopropoxy-2-bromo-1-fluorobenzene (also known as 2-bromo-1-fluoro-4-(propan-2-yloxy)benzene) is a high-value aryl halide intermediate used primarily in the synthesis of pharmaceutical agents, including GABA-A receptor modulators and SGLT2 inhibitors. Its structural uniqueness lies in the ortho-bromo-fluoro motif combined with a para-alkoxy substituent. This specific arrangement allows for highly regioselective functionalization: the bromine atom serves as a labile handle for cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom provides metabolic stability and modulates the pKa of adjacent protons. The isopropoxy group acts as a lipophilic anchor, improving the bioavailability of derived clinical candidates.

This guide provides a comprehensive structural analysis, validated synthetic protocols, and characterization data for researchers utilizing this scaffold in drug discovery.

Physicochemical Architecture

The molecule is a trisubstituted benzene ring characterized by competing electronic effects. The interplay between the electronegative fluorine and the electron-donating isopropoxy group defines its reactivity profile.

1.1 Core Properties Table
PropertyValue / Descriptor
IUPAC Name 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
CAS Number 1369935-93-2
Molecular Formula C

H

BrFO
Molecular Weight 233.08 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
H-Bond Acceptors 2 (F, O)
Rotatable Bonds 2 (O-C

, C

-O)
Physical State Clear, colorless to pale yellow liquid
1.2 Electronic & Steric Analysis
  • The Fluorine Effect (C1): Fluorine exerts a strong inductive withdrawing effect (-I) on the ring, deactivating it towards electrophilic aromatic substitution but activating the ortho and para positions for nucleophilic attack (SNAr), although the electron-donating alkoxy group at C4 mitigates this.

  • The Bromine Handle (C2): Positioned ortho to the fluorine, the bromine atom is sterically crowded but electronically primed for metal-halogen exchange. The C-Br bond is the weakest bond in the aromatic system, making it the exclusive site for palladium-catalyzed cross-coupling.

  • The Isopropoxy Donor (C4): This group is a strong mesomeric donor (+M). It increases electron density primarily at C3 and C5 (ortho to the oxygen). The bulky isopropyl group forces a specific conformation to minimize steric clash with the aromatic protons, typically adopting a twisted orientation relative to the ring plane.

Synthetic Pathways

The synthesis of 4-isopropoxy-2-bromo-1-fluorobenzene is most efficiently achieved through the O-alkylation of 3-bromo-4-fluorophenol . Direct bromination of 4-isopropoxyfluorobenzene is not recommended as the major product would be the 3-bromo isomer (ortho to the strong alkoxy director), rather than the desired 2-bromo isomer (ortho to the weak fluoro director).

2.1 Confirmed Synthetic Route

The preferred pathway utilizes a Williamson ether synthesis under mild basic conditions to prevent defluorination or benzyne formation.

SynthesisPath Start 3-Bromo-4-fluorophenol (Precursor) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation (DMF, 60°C) Reagent Isopropyl Bromide (or Iodide) + K2CO3 Reagent->Intermediate Product 4-Isopropoxy-2-bromo- 1-fluorobenzene Intermediate->Product SN2 Substitution (90-95% Yield)

Figure 1: Validated synthetic workflow for the production of the target scaffold.

2.2 Critical Reaction Parameters
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents favor the SN2 mechanism).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Stronger bases (e.g., NaH) are unnecessary and may risk side reactions.
  • Temperature: 60–80°C. Higher temperatures may cause elimination of the isopropyl halide to propene.

Analytical Characterization (The Core)

Accurate structural assignment relies on understanding the splitting patterns induced by the spin-active nuclei:


H, 

F, and the isotopes of Bromine.
3.1 NMR Spectroscopy (

H &

F)

The


F nucleus (spin 1/2) couples with protons on the ring, creating complex splitting patterns often mistaken for impurities.

Predicted


H NMR Data (400 MHz, CDCl

):
  • 
     7.05 (dd, 1H, H3):  This proton is meta to the Fluorine. It appears as a doublet of doublets due to coupling with H5 (meta-coupling, 
    
    
    
    Hz) and F (
    
    
    Hz).
  • 
     6.98 (dd, 1H, H6):  This proton is ortho to the Fluorine. It shows a large H-F coupling (
    
    
    
    Hz) and an ortho H-H coupling with H5 (
    
    
    Hz).
  • 
     6.75 (ddd, 1H, H5): Para to the Bromine. Splits due to H6 (ortho), H3 (meta), and F (meta).
    
  • 
     4.45 (sept, 1H, CH):  Characteristic septet of the isopropyl methine group.
    
  • 
     1.32 (d, 6H, CH
    
    
    
    ):
    Methyl doublet.

F NMR Data: 
  • 
     -115 to -120 ppm:  Appears as a complex multiplet (ddd) due to coupling with H6 (ortho), H5 (meta), and H3 (meta).
    

NMR_Tree Root H6 Proton Signal (Ortho to F) Split1 Split by F (J ~9Hz) Doublet Root->Split1 Split2 Split by H5 (J ~9Hz) Doublet of Doublets Split1->Split2

Figure 2: NMR Splitting Tree for the H6 proton, illustrating the characteristic Fluorine coupling.

3.2 Mass Spectrometry
  • Isotope Pattern: The presence of one Bromine atom results in a distinctive 1:1 doublet for the molecular ion peaks

    
     and 
    
    
    
    .
  • m/z Values: 232.0 (79Br) and 234.0 (81Br).

  • Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, followed by loss of CO.

Reactivity & Applications in Drug Design

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors that require a lipophilic ether tail and a halogenated core.

4.1 Functionalization Logic
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards Pd(0). It allows for the attachment of aryl or heteroaryl groups (e.g., pyridines, pyrazoles) to create biaryl systems common in kinase inhibitors.

    • Selectivity: The C-F bond remains intact under standard Suzuki conditions, preserving the metabolic blocking group.

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi at -78°C selectively exchanges the Bromine for Lithium. The resulting aryl lithium species can react with electrophiles (aldehydes, ketones) to form secondary alcohols.
    
    • Warning: If the temperature rises above -78°C, the lithiated species can eliminate LiF to form a benzyne intermediate, which will rapidly dimerize or react non-selectively.

4.2 Case Study: GABA-A Modulators

Patents (e.g., WO2014091368) describe the use of this exact intermediate to synthesize imidazopyridazine derivatives. The isopropoxy group fits into hydrophobic pockets of the GABA-A receptor, while the fluoro-phenyl core provides the necessary pi-stacking interactions.

Experimental Protocol: Synthesis of 4-Isopropoxy-2-bromo-1-fluorobenzene

Standardized procedure for laboratory scale (10g).

Reagents:

  • 3-Bromo-4-fluorophenol (1.0 eq)

  • 2-Bromopropane (Isopropyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (5 mL per gram of phenol)

Step-by-Step:

  • Preparation: Charge a round-bottom flask with 3-bromo-4-fluorophenol (10.0 g, 52.4 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (14.5 g, 104.8 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add 2-bromopropane (7.7 g, 6.0 mL, 62.9 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo. The crude oil can be purified via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield the pure product as a colorless oil.
    
References
  • Synthesis of GABA-A Modulators: Imidazopyridazine derivatives as GABA-A receptor modulators. WO2014091368A1. (2014).[1]

  • Product Specification & CAS Verification: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene. CP Lab Safety / CalPacLab.

  • Benzyne Reactivity Context: Mechanism of reaction between 1-bromo-2-fluorobenzene and furan. Chemistry Stack Exchange. (2016).[2]

  • Precursor Availability: 3-Bromo-4-fluorophenol.[1][3][4][5] PubChem Compound Summary.

Sources

Foundational

literature review of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene synthesis

CAS Registry Number: 1369935-93-2 Formula: C9H10BrFO Molecular Weight: 233.08 g/mol Synonyms: 2-Bromo-1-fluoro-4-isopropoxybenzene; 3-Bromo-4-fluorophenyl isopropyl ether Executive Summary & Strategic Analysis This techn...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1369935-93-2 Formula: C9H10BrFO Molecular Weight: 233.08 g/mol Synonyms: 2-Bromo-1-fluoro-4-isopropoxybenzene; 3-Bromo-4-fluorophenyl isopropyl ether

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene , a critical halogenated building block used in the development of pharmaceutical intermediates, particularly for coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the bromine handle serves as a site for further functionalization.

Retrosynthetic Logic

The structural integrity of this molecule relies on the precise placement of the bromine atom relative to the fluorine and isopropoxy groups. Two primary retrosynthetic disconnections exist:

  • Route A (Recommended): O-Alkylation of 3-bromo-4-fluorophenol .

    • Mechanism: SN2 Nucleophilic Substitution (Williamson Ether Synthesis).

    • Advantage: The bromine and fluorine atoms are already fixed in the correct regiochemical positions in the commercially available starting material. This eliminates regioselectivity risks associated with late-stage bromination.

    • Scalability: High. Reactions are typically run in standard polar aprotic solvents (DMF, MeCN) with inorganic bases.

  • Route B (Not Recommended): Electrophilic Bromination of 1-fluoro-4-isopropoxybenzene.

    • Risk: The isopropoxy group is a strong ortho/para director. Bromination would likely yield a mixture of isomers (mainly ortho to the isopropoxy group), necessitating difficult separation steps to isolate the desired product where bromine is meta to the isopropoxy group.

Therefore, this guide focuses exclusively on Route A , which offers the highest reliability and purity profile.

Reaction Scheme & Pathway Visualization

The synthesis proceeds via the base-mediated alkylation of 3-bromo-4-fluorophenol with an isopropyl halide (2-bromopropane or 2-iodopropane).

ReactionScheme cluster_conditions Reaction Conditions SM1 3-Bromo-4-fluorophenol (CAS 27407-11-0) Intermediate Transition State (SN2 Attack) SM1->Intermediate + Reagent Reagent 2-Bromopropane (Isopropyl Bromide) Reagent->Intermediate Base K2CO3 / DMF 60-90°C Base->Intermediate Product 2-Bromo-1-fluoro-4- (propan-2-yloxy)benzene (CAS 1369935-93-2) Intermediate->Product - HBr Atmosphere: N2 Atmosphere: N2 Time: 4-16 Hours Time: 4-16 Hours

Figure 1: Reaction pathway for the synthesis of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene via Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for alkylating halogenated phenols, validated by analogous syntheses in patent literature (e.g., WO2013003586A1).

Materials & Reagents Table
ComponentRoleEquiv.CAS No.[1][2][3]Notes
3-Bromo-4-fluorophenol Limiting Reagent1.027407-11-0Solid, hygroscopic.[2] Store under inert gas.
2-Bromopropane Alkylating Agent1.2 - 1.575-26-3Volatile liquid. Excess ensures completion.
Potassium Carbonate (K₂CO₃) Base2.0 - 3.0584-08-7Anhydrous, granular or powdered.
DMF (N,N-Dimethylformamide) SolventN/A68-12-2Anhydrous grade preferred.
Potassium Iodide (KI) Catalyst (Optional)0.17681-11-0Accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a clean, dry round-bottom flask (RBF) with 3-Bromo-4-fluorophenol (1.0 equiv) and a magnetic stir bar.

  • Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add Potassium Carbonate (2.5 equiv) in a single portion.

  • (Optional) Add catalytic Potassium Iodide (0.1 equiv) to increase reaction rate.

  • Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.

Step 2: Alkylation

  • Add 2-Bromopropane (1.5 equiv) dropwise to the reaction mixture.

  • Equip the flask with a reflux condenser and a nitrogen balloon/inlet.

  • Heat the mixture to 60–80°C .

    • Note: 2-Bromopropane has a boiling point of ~59°C. If using an open system, use a highly efficient condenser. Sealed pressure vessels are recommended for scale-up to prevent reagent loss.

  • Monitor the reaction by TLC (Hexanes/EtOAc 9:1) or LC-MS. The reaction typically completes in 4–16 hours .

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (5x reaction volume) to quench the reaction and dissolve inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with:

    • Water (to remove residual DMF).

    • 1M NaOH (to remove any unreacted phenol).

    • Saturated Brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude product.

Step 4: Purification

  • Crude Assessment: The crude oil is often sufficiently pure (>95%) for subsequent steps.

  • Flash Chromatography: If purification is required, use a silica gel column eluting with a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc .

  • Yield Expectation: 85–95%.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted ring.

      • ~7.0-7.1 ppm (Multiplet, 1H, H-3 relative to F).

      • ~6.8-6.9 ppm (Multiplet, 1H, H-6).

      • ~6.7 ppm (Multiplet, 1H, H-5).

    • Aliphatic Region:

      • ~4.4-4.5 ppm (Septet, 1H, -OCH (CH₃)₂).

      • ~1.3 ppm (Doublet, 6H, -OCH(CH₃ )₂).

  • ¹⁹F NMR:

    • Single peak around -110 to -130 ppm (typical for aryl fluorides).

  • Mass Spectrometry (LC-MS):

    • Observe [M+H]⁺ or radical cation peak corresponding to MW ~233/235 (Br isotope pattern 1:1).

Workflow Diagram

Workflow Setup SETUP Dissolve 3-Bromo-4-fluorophenol in DMF Add K2CO3 Addition ADDITION Add 2-Bromopropane (Optional: cat. KI) Setup->Addition Reaction REACTION Heat to 60-80°C 4-16 Hours Addition->Reaction Quench QUENCH Pour into Ice Water Extract with EtOAc Reaction->Quench Wash WASH 1. Water (remove DMF) 2. 1M NaOH (remove phenol) 3. Brine Quench->Wash Dry DRY & CONCENTRATE Na2SO4 -> Filter -> Rotavap Wash->Dry Product FINAL PRODUCT 2-Bromo-1-fluoro-4-isopropoxybenzene Dry->Product

Figure 2: Operational workflow for the synthesis process.[4]

Safety & Industrial Considerations

  • Regioselectivity: The use of 3-bromo-4-fluorophenol as a starting material is the key control point. It locks the halogen positions, preventing the formation of inseparable isomers common in direct bromination routes.

  • Thermal Hazards: 2-Bromopropane is volatile and flammable. Reactions heated near its boiling point should be refluxed efficiently or conducted in a pressure-rated vessel.

  • Solvent Removal: DMF is difficult to remove by rotary evaporation due to its high boiling point. Aqueous washes are critical. Alternatively, Acetonitrile can be used as a lower-boiling solvent, though reaction times may increase.

References

  • Analogous Synthesis (Methoxyethoxy derivative): Quinazolines as therapeutic compounds and related methods of use. WO2013003586A1. (Describes alkylation of 3-bromo-4-fluorophenol with alkyl halides using K2CO3/DMF).

  • Compound Identification: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene.[3] CAS Common Chemistry.

  • Starting Material: 3-Bromo-4-fluorophenol.[2][5][6] PubChem CID 27407-11-0.

  • Reagent Properties: 2-Bromopropane.[7][8] PubChem CID 6361.

Sources

Exploratory

Strategic Utilization of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene in High-Affinity Ligand Design

The following guide details the technical applications, synthetic utility, and medicinal chemistry logic of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (also known as 2-Bromo-4-isopropoxy-1-fluorobenzene). Content Type: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical applications, synthetic utility, and medicinal chemistry logic of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (also known as 2-Bromo-4-isopropoxy-1-fluorobenzene).

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Drug Discovery Molecule: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (CAS: 1365272-09-0 / Analogous Series)

Executive Summary: The "Ortho-Fluoro / Para-Alkoxy" Motif

In modern drug discovery, 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene serves as a critical building block for installing the 2-fluoro-5-isopropoxyphenyl moiety. This specific substitution pattern has emerged as a "privileged substructure" in the design of metabolic modulators (GPR120 agonists, SGLT1/2 inhibitors) and kinase inhibitors.

Its value lies in the orthogonal functionality it provides:

  • The Bromine Handle: A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Isopropoxy Tail: A lipophilic hydrogen-bond acceptor that fills hydrophobic pockets more effectively than a methoxy group while modulating metabolic liability.

  • The Ortho-Fluorine: A conformational control element that restricts rotation in biaryl systems and blocks metabolic oxidation at the electron-rich ortho-position.

Structural Analysis & Pharmacophore Mapping

To understand the utility of this scaffold, one must analyze the specific contributions of its substituents to the final bioactive molecule.

The Isopropoxy "Anchor"

Unlike a simple methoxy group, the isopropoxy (propan-2-yloxy) group introduces significant steric bulk and lipophilicity (increasing cLogP).

  • Hydrophobic Filling: In kinase active sites (e.g., ALK, ROS1), the isopropyl group is often used to occupy a specific hydrophobic sub-pocket, improving potency by 10-100x compared to the methyl analog.

  • Metabolic Stability: While O-dealkylation is a common clearance pathway, the steric hindrance of the isopropyl group often retards this process compared to unbranched ethoxy or propoxy chains.

The Fluorine "Lock"

The fluorine atom at position 1 (which becomes position 2 in the coupled biaryl system) is not merely a metabolic blocker; it is a conformational lock .

  • Biaryl Torsion: In biaryl drugs (e.g., GPR120 agonists), the ortho-fluorine creates electrostatic repulsion or dipole alignment with the adjacent ring, forcing the molecule into a non-planar conformation required for receptor binding.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring, affecting the electronic properties of the ether oxygen and potentially reducing the risk of reactive metabolite formation.

Visualization: Pharmacophore Logic

PharmacophoreLogic Scaffold 2-Bromo-1-fluoro- 4-(propan-2-yloxy)benzene Bromine Bromine (C-2) Reactive Handle Scaffold->Bromine Fluorine Fluorine (C-1) Conformational Lock Scaffold->Fluorine Isopropoxy Isopropoxy (C-4) Lipophilic Anchor Scaffold->Isopropoxy Effect_Br Suzuki Coupling (Biaryl Formation) Bromine->Effect_Br Effect_F Restricted Rotation Metabolic Blockade Fluorine->Effect_F Effect_OiPr Hydrophobic Pocket Fill Solubility Modulation Isopropoxy->Effect_OiPr Target High-Affinity Ligand (GPR120, SGLT, Kinase) Effect_Br->Target Effect_F->Target Effect_OiPr->Target

Caption: Functional decomposition of the scaffold showing how each substituent contributes to the final drug candidate's properties.

Key Therapeutic Applications[4][5]

Metabolic Disease: GPR120 (FFAR4) Agonists

The most prominent application of the 2-fluoro-5-isopropoxyphenyl moiety is in the development of GPR120 agonists for the treatment of Type 2 Diabetes and obesity.

  • Mechanism: GPR120 agonists stimulate GLP-1 secretion and improve insulin sensitivity.

  • Role of Scaffold: The 2-fluoro-5-isopropoxyphenyl group is frequently coupled to a cyclopropanecarboxylic acid or phenylpropanoic acid core. The isopropoxy group binds deep within the lipophilic orthosteric site of the receptor, while the fluorine ensures the correct twist angle of the biaryl axis.

  • Reference: Cyclopropanecarboxylic acid GPR120 modulators (EP 3191454 B1) [1].

SGLT1/2 Inhibitors

Sodium-Glucose Cotransporter (SGLT) inhibitors often feature a distal phenyl ring connected to a proximal heterocycle or sugar.

  • Role of Scaffold: Used as the "distal" aromatic ring (Substituent R2a in patents). The isopropoxy group mimics the ethoxy/ethyl groups found in drugs like Dapagliflozin but with altered lipophilicity profiles to tune SGLT1 vs. SGLT2 selectivity.

  • Reference: Pyrazole compound and pharmaceutical use thereof (US 2015/0183763 A1) [2].[1]

Kinase Inhibitors (Oncology)

In the design of inhibitors for ALK, ROS1, and Src kinases, the 3-fluoro-4-alkoxy pattern (which corresponds to this molecule depending on coupling orientation) is standard.

  • Application: Synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[2] The scaffold is converted to a boronic acid and coupled to the kinase hinge-binding core.

  • Reference: Novel kinase modulators (US 2011/0118257 A1) [3].[2]

Experimental Protocols

Synthesis of (2-Fluoro-5-isopropoxyphenyl)boronic Acid

This is the primary activation step to utilize the scaffold in Suzuki couplings.

Reagents:

  • 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (1.0 eq)

  • Triisopropyl borate (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene. Dropwise add n-BuLi over 20 minutes, maintaining temperature below -70°C. Stir for 45 minutes. Note: The Br/Li exchange is faster than deprotonation due to the stabilizing effect of the fluorine.

  • Borylation: Add triisopropyl borate dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Quench: Quench with 1N HCl (aq) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexane/Ether or use flash chromatography (DCM/MeOH) to yield the boronic acid as a white solid.

General Suzuki-Miyaura Coupling

Target: Coupling to a Heteroaryl Chloride (e.g., for GPR120 agonist synthesis).

Table 1: Reaction Optimization Parameters

ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos
Base Na2CO3 (2M aq)K3PO4 (3.0 eq)
Solvent DME / Water (3:1)1,4-Dioxane / Water (4:1)
Temperature 85°C (Thermal)110°C (Microwave)
Time 4-12 Hours30-60 Minutes

Workflow Diagram:

SyntheticWorkflow Start Start: 2-Bromo-1-fluoro-4- (propan-2-yloxy)benzene Step1 Step 1: Borylation (nBuLi, B(OiPr)3, -78°C) Start->Step1 Intermediate Intermediate: (2-Fluoro-5-isopropoxyphenyl) boronic acid Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd cat., Base, Heteroaryl-Cl) Intermediate->Step2 Product Final Product: Biaryl Scaffold (e.g., GPR120 Agonist) Step2->Product

Caption: Step-wise conversion of the aryl bromide to a bioactive biaryl scaffold via boronic acid intermediate.

References

  • Cyclopropanecarboxylic acid GPR120 modulators.
  • Pyrazole compound and pharmaceutical use thereof (SGLT1 Inhibitors). Source: US Patent Application 2015/0183763 A1.[1] Context: Identifies 2-fluoro-5-isopropoxyphenyl as a preferred R2a substituent for high-affinity SGLT inhibition. URL:

  • Novel kinase modulators. Source: US Patent Application 2011/0118257 A1.[2] Context: Details the synthesis of pyrazolo[3,4-d]pyrimidines incorporating the fluoro-isopropoxy-phenyl moiety. URL:

  • Synthesis of ethyl 2-[3-(4-chloro-2-fluoro-5-isopropoxyphenyl)-ureido]-1-cyclopentenecarboxylate. Source: PrepChem.com.[3] Context: Provides specific experimental details for handling the 2-fluoro-5-isopropoxy aniline derivative. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Formation of (3-Fluoro-4-(propan-2-yloxy)phenyl)magnesium Bromide

Introduction and Scientific Context The synthesis of functionalized aryl Grignard reagents is a cornerstone of modern organic chemistry, enabling the formation of complex carbon-carbon bonds. This document provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The synthesis of functionalized aryl Grignard reagents is a cornerstone of modern organic chemistry, enabling the formation of complex carbon-carbon bonds. This document provides a comprehensive guide to the preparation of (3-fluoro-4-(propan-2-yloxy)phenyl)magnesium bromide from its corresponding aryl bromide, 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene. This specific organometallic intermediate is of significant interest in medicinal chemistry and materials science, serving as a versatile nucleophile for introducing the 3-fluoro-4-isopropoxy-phenyl moiety into target molecules.

The primary challenge in this synthesis lies in the chemoselective activation of the carbon-bromine (C-Br) bond in the presence of a typically more inert carbon-fluorine (C-F) bond. This protocol is designed to ensure high selectivity and yield by carefully controlling reaction parameters and leveraging established principles of Grignard reagent formation. We will delve into the mechanistic underpinnings, provide a robust step-by-step procedure, and offer expert insights into troubleshooting and optimization.

Core Principles and Mechanistic Considerations

The Mechanism of Grignard Formation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[1][2] The currently accepted mechanism involves a single-electron transfer (SET) from the magnesium surface to the organic halide.[1][3] This transfer forms a radical anion, which rapidly decomposes into an organic radical and a halide anion. These species then recombine on the magnesium surface to yield the final organomagnesium halide (RMgX).[3][4]

Chemoselectivity: C-Br vs. C-F Bond Activation

The success of this protocol hinges on the selective cleavage of the C-Br bond over the C-F bond. The C-F bond is the strongest carbon-halogen bond, and its activation typically requires harsher conditions or specialized catalysts.[5] In contrast, the C-Br bond is significantly weaker and more susceptible to the oxidative addition of magnesium. This difference in bond dissociation energy is the primary driver for the high chemoselectivity observed under standard Grignard formation conditions. While aryl fluorides can undergo Grignard formation, the reaction is far more sluggish compared to that of aryl bromides.[6]

The Crucial Role of Ethereal Solvents

Grignard reagents are highly reactive and unstable in their free form. Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential for their formation and stability.[7][8][9][10] The lone pair electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center, forming a stabilizing complex.[7][9][11] This solvation not only stabilizes the Grignard reagent but also helps to dissolve it and maintain its reactivity in solution.[9][11]

Overcoming the Initiation Barrier: Magnesium Activation

A common hurdle in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[12][13] To overcome this, the magnesium surface must be activated. Common methods include:

  • Chemical Activation: Small amounts of activators like iodine (I₂) or 1,2-dibromoethane are frequently used.[12][13] Iodine reacts with magnesium to etch the surface, removing the MgO layer and exposing fresh, reactive metal.[2][14][15]

  • Mechanical Activation: Methods such as crushing the magnesium turnings in situ or vigorous stirring can physically break the oxide layer.[12][13]

Managing Side Reactions: The Wurtz Coupling

The most prevalent side reaction is the Wurtz-type homocoupling, where a newly formed Grignard molecule reacts with a molecule of unreacted aryl bromide to form a biphenyl byproduct.[1][16][17][18]

R-MgX + R-X → R-R + MgX₂

This side reaction is particularly favored by high local concentrations of the aryl halide and elevated temperatures.[16][17][19] To minimize Wurtz coupling, a slow, controlled addition of the aryl halide solution is critical to maintain its low concentration in the reaction flask.[16][17]

Detailed Experimental Protocol

This protocol is designed for the synthesis of (3-fluoro-4-(propan-2-yloxy)phenyl)magnesium bromide on a 10 mmol scale. All operations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMoles (mmol)Equivalents
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene>98%Sigma-Aldrich2.49 g10.01.0
Magnesium Turnings>99.5%, Grignard gradeSigma-Aldrich267 mg11.01.1
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeSigma-Aldrich25 mL--
IodineCrystal, >99.8%Fisher Scientific~2-3 small crystals-Catalytic
1,2-Dibromoethane (optional activator)Anhydrous, >99%Acros Organics~0.1 mL-Catalytic
Anhydrous HCl in Et₂O (for titration)1.0 M solutionSigma-AldrichAs needed--
Salicylaldehyde phenylhydrazone (for titration)Indicator gradeTCI ChemicalsAs needed--
Equipment Setup and Preparation
  • Glassware: A 100 mL three-necked round-bottom flask, a reflux condenser, a 50 mL pressure-equalizing dropping funnel, and a magnetic stir bar must be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours (or flame-dried under vacuum) to remove all traces of moisture.[19]

  • Assembly: Assemble the glassware while still hot under a positive flow of inert gas. Fit the central neck of the flask with the dropping funnel, one side neck with the condenser (topped with an inert gas inlet/outlet), and the other side neck with a rubber septum for sampling.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes before adding reagents. Maintain a slight positive pressure of inert gas throughout the experiment.

Step-by-Step Synthesis Procedure
  • Magnesium Activation: Place the magnesium turnings (267 mg) and the magnetic stir bar into the reaction flask. Add 2-3 small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, depositing a purple vapor on the metal surface. The color should fade as the iodine reacts with the magnesium.[14][16] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, dissolve 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (2.49 g) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel. Use an additional 5 mL of anhydrous THF to rinse the flask and add it to the dropping funnel.

  • Reaction Initiation: Add approximately 2-3 mL of the aryl bromide solution from the dropping funnel to the activated magnesium turnings. The reaction mixture may need gentle warming with a heat gun or a warm water bath to initiate. Initiation is indicated by the disappearance of the iodine color (if any remains), the appearance of a gray, cloudy suspension, and gentle, self-sustaining reflux of the solvent.[16] If the reaction fails to start, add one drop of 1,2-dibromoethane. The observation of ethylene bubbles confirms activation.[12][13]

  • Grignard Reagent Formation: Once the reaction has initiated, begin the slow, dropwise addition of the remaining aryl bromide solution from the dropping funnel over 30-45 minutes. The addition rate should be controlled to maintain a gentle reflux.[16] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a room temperature water bath.

  • Completion of Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a grayish-brown, slightly turbid solution.

Workflow Visualization

Grignard_Formation A 2-Bromo-1-fluoro-4- (propan-2-yloxy)benzene in Anhydrous THF C Initiation (Small aliquot of A + B) Gentle Warming A->C 1. B Mg Turnings + Iodine (activator) B->C 2. D Slow Dropwise Addition of remaining A C->D If successful E Reaction Mixture (Gentle Reflux) D->E E->D Control Rate F Stir at Room Temp (1-2 hours) E->F G (3-Fluoro-4-(propan-2-yloxy)phenyl)- magnesium bromide (Final Product Solution) F->G

Caption: Workflow for the synthesis of the target Grignard reagent.

Titration and Quality Control

The concentration of the prepared Grignard reagent solution should be determined before use. A common method is back-titration.

  • Accurately weigh ~100 mg of salicylaldehyde phenylhydrazone indicator into a dry flask.

  • Dissolve the indicator in ~5 mL of anhydrous THF.

  • Add exactly 1.0 mL of the Grignard solution via a gas-tight syringe. The solution will turn a reddish-orange color.

  • Titrate this solution with a standardized 1.0 M solution of anhydrous HCl in ether until the color disappears.

  • The concentration of the Grignard reagent can be calculated based on the volume of HCl solution required to reach the endpoint.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[1] 2. Passivated magnesium surface.[12][13] 3. Impure aryl bromide.1. Ensure all glassware is rigorously dried and solvent is anhydrous. 2. Crush a few turnings of Mg with a dry glass rod. Add a small crystal of iodine or a drop of 1,2-dibromoethane and warm gently.[12] 3. Purify the starting material if necessary.
Reaction Starts Violently and then Stops High local concentration of aryl bromide leading to passivation.Start again with fresh magnesium. Ensure the initial aliquot is small and that the subsequent dropwise addition is very slow.
Formation of a White Precipitate Reaction with atmospheric moisture or oxygen.[1]The reaction is compromised. Ensure the inert atmosphere seal is intact. This may indicate a leak in the system.
Low Yield of Grignard Reagent Significant Wurtz coupling side reaction.[16][17]Reduce the rate of addition of the aryl bromide solution.[16] Consider running the reaction at a lower temperature (e.g., using a water bath to maintain room temperature) to better control the exothermic reaction.
Troubleshooting Logic Diagram

Troubleshooting Start Reaction Initiates? CheckMoisture Glassware/Solvent Dry? Start->CheckMoisture No Proceed Proceed with Slow Addition Start->Proceed Yes ActivateMg Activate Mg: Crush, add I₂, or 1,2-dibromoethane CheckMoisture->ActivateMg Yes ActivateMg->Start CheckVigor Reaction Too Vigorous? Proceed->CheckVigor SlowDown Slow Addition Rate &/or Cool Flask CheckVigor->SlowDown Yes CheckYield Final Yield Low? CheckVigor->CheckYield No SlowDown->Proceed Wurtz Wurtz Coupling Likely Cause CheckYield->Wurtz Yes

Caption: A logical guide for troubleshooting common issues.

Safety and Handling

  • Anhydrous Ethers (THF): Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[9] Always use from a freshly opened bottle or one that has been properly stored and tested for peroxides. Work in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: Grignard reagents are highly basic, moisture-sensitive, and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.[20] Never allow a Grignard reaction to go to dryness.

  • Work-up: Quenching Grignard reactions is highly exothermic. Always perform the quench slowly and with cooling in an ice bath.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

References

  • Brainly. (2024). Why can the addition of iodine help initiate the Grignard reaction?Link

  • Alfa Chemistry. (n.d.). Grignard Reaction. Link

  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?Link

  • Filo. (2023). Why is ether used as the solvent during Grignard reactions?Link

  • American Chemical Society. (n.d.). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. Link

  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43, 3333-3336. Link

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Link

  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. Link

  • Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?Link

  • ResearchGate. (2025). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent. Link

  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Link

  • SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Link

  • Quora. (n.d.). What is the role of ether in preparation of Grignard reagents?Link

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. Link

  • Chegg. (2008). Solved Why/how does iodine help to initiate a Grignard. Link

  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Link

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Link

  • Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling. Link

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Link

  • Wikipedia. (n.d.). Grignard reagent. Link

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Link

  • Thieme. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal. Link

  • ACS Publications. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Link

  • ACS Publications. (2014). Selective Alkylation and Arylation of C–F Bond with Grignard Reagents. Link

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Link

  • ACS Publications. (n.d.). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents. Link

  • Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent. Link

  • PMC. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Link

  • BenchChem. (2025). Application Notes and Protocols for the Formation of a Grignard Reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene. Link

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Link

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Link

  • Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid. Link

  • Austin Community College. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Link

  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Link

  • Google Patents. (n.d.). EP0995753B1 - Method for manufacturing fluoroaryl magnesium halide. Link

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents. Link

Sources

Application

Application Notes and Protocols for the Utilization of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene in Agrochemical Synthesis

Introduction: Strategic Importance of Fluorinated Benzene Derivatives in Modern Agrochemicals The strategic incorporation of fluorine atoms and fluorinated moieties into the core structures of active agrochemical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Benzene Derivatives in Modern Agrochemicals

The strategic incorporation of fluorine atoms and fluorinated moieties into the core structures of active agrochemical ingredients has become a cornerstone of modern crop protection science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the efficacy, bioavailability, and target-site binding of fungicides, herbicides, and insecticides.[1] 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene is a versatile synthetic intermediate, poised for the construction of complex, high-value agrochemical molecules. Its trifunctionalized aromatic ring offers a rich platform for regioselective transformations, enabling the precise assembly of advanced pesticide and fungicide scaffolds.

This guide provides an in-depth exploration of the application of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene as a key building block in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals renowned for their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHI).[2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice.

Core Application: Synthesis of a Bixafen Analogue via Palladium-Catalyzed Cross-Coupling

A primary application of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene is in the synthesis of biphenyl amine intermediates, which are crucial components of numerous SDHI fungicides, including the commercial product Bixafen.[3][4] The following workflow outlines the synthesis of a Bixafen analogue, demonstrating the utility of our title compound in a modern agrochemical synthetic route. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core.

Experimental Workflow Overview

G A 2-Bromo-1-fluoro-4- (propan-2-yloxy)benzene B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B +(3,4-Dichlorophenyl)boronic acid C 2-(3,4-Dichlorophenyl)-1-fluoro- 4-(propan-2-yloxy)benzene B->C D Nitration (HNO3, H2SO4) C->D E 2-(3,4-Dichlorophenyl)-1-fluoro- 5-nitro-4-(propan-2-yloxy)benzene D->E F Reduction (e.g., Fe/NH4Cl) E->F G 2-(3,4-Dichlorophenyl)-5-fluoro- 4-(propan-2-yloxy)aniline F->G H Amidation with Pyrazole Acyl Chloride G->H + 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride I Final Bixafen Analogue (SDHI Fungicide) H->I

Caption: Synthetic pathway for a Bixafen analogue from the title compound.

Part 1: Synthesis of the Biphenyl Intermediate

The initial and most critical step is the construction of the substituted biphenyl skeleton. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, excellent yields, and the commercial availability of a wide range of boronic acids.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(3,4-Dichlorophenyl)-1-fluoro-4-(propan-2-yloxy)benzene.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene1369935-93-2233.0810.01.0
(3,4-Dichlorophenyl)boronic acid151169-75-4190.8612.01.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.20.02
Potassium Carbonate (K₂CO₃)584-08-7138.2130.03.0
1,4-Dioxane123-91-188.1150 mL-
Deionized Water7732-18-518.0210 mL-

Procedure:

  • Inert Atmosphere: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (2.33 g, 10.0 mmol), (3,4-Dichlorophenyl)boronic acid (2.29 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biphenyl intermediate.

Expert Rationale: The choice of a palladium catalyst is crucial for an efficient cross-coupling. Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki reactions. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for this reaction due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

Part 2: Functionalization and Amidation

With the biphenyl core constructed, the next steps involve introducing a nitro group, which is subsequently reduced to an amine. This amine is then coupled with a pyrazole acyl chloride to form the final active ingredient.

Protocol 2: Nitration of the Biphenyl Intermediate

Objective: To synthesize 2-(3,4-Dichlorophenyl)-1-fluoro-5-nitro-4-(propan-2-yloxy)benzene.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
2-(3,4-Dichlorophenyl)-1-fluoro-4-(propan-2-yloxy)benzeneN/A299.155.0
Fuming Nitric Acid (HNO₃)7697-37-263.0110.0
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0815 mL

Procedure:

  • Cooling: In a 100 mL round-bottom flask, dissolve the biphenyl intermediate (1.50 g, 5.0 mmol) in concentrated sulfuric acid (15 mL) at 0°C in an ice bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (0.63 mL, 10.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (50 g).

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the nitrated product.

Expert Rationale: The nitration occurs ortho to the activating isopropoxy group and meta to the deactivating fluoro and biphenyl substituents. The use of a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction.

Protocol 3: Reduction of the Nitro Group

Objective: To synthesize 2-(3,4-Dichlorophenyl)-5-fluoro-4-(propan-2-yloxy)aniline.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
2-(3,4-Dichlorophenyl)-1-fluoro-5-nitro-4-(propan-2-yloxy)benzeneN/A344.154.0
Iron Powder (Fe)7439-89-655.8520.0
Ammonium Chloride (NH₄Cl)12125-02-953.4920.0
Ethanol64-17-546.0740 mL
Water7732-18-518.0210 mL

Procedure:

  • Reaction Setup: In a 250 mL flask, create a suspension of the nitrated biphenyl (1.38 g, 4.0 mmol), iron powder (1.12 g, 20.0 mmol), and ammonium chloride (1.07 g, 20.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Reflux: Heat the mixture to reflux and stir for 4 hours.

  • Filtration: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate and extract the residue with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the aniline intermediate.

Expert Rationale: The reduction of an aromatic nitro group to an amine is a classic transformation. The Fe/NH₄Cl system in aqueous ethanol is a mild and effective method, avoiding the use of high-pressure hydrogenation.

Protocol 4: Amidation to Form the Final Product

Objective: To synthesize the Bixafen analogue.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
2-(3,4-Dichlorophenyl)-5-fluoro-4-(propan-2-yloxy)anilineN/A314.173.0
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride177990-67-1194.563.3
Triethylamine (Et₃N)121-44-8101.196.0
Dichloromethane (DCM)75-09-284.9330 mL

Procedure:

  • Reaction Setup: Dissolve the aniline intermediate (0.94 g, 3.0 mmol) and triethylamine (0.84 mL, 6.0 mmol) in dichloromethane (30 mL) and cool to 0°C.

  • Acyl Chloride Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (0.64 g, 3.3 mmol) in DCM (10 mL) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Bixafen analogue.

Expert Rationale: The final step is a standard nucleophilic acyl substitution. The aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Safety and Handling

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information before handling any chemicals.

Conclusion

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene serves as a highly valuable and versatile building block in the synthesis of complex agrochemicals. The protocols outlined in this guide demonstrate a practical and efficient pathway to a Bixafen analogue, a representative of the potent SDHI class of fungicides. The strategic use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, allows for the efficient construction of the core biphenyl structure, which is a common motif in many modern pesticides. The principles and techniques described herein can be adapted by researchers for the synthesis of a wide array of novel crop protection agents.

References

  • University of Hertfordshire. (n.d.). Bixafen. AERU. Retrieved from [Link]

  • Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg–Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates. Chemistry – A European Journal, 18(37), 11555–11559.
  • Jia, W., et al. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development, 23(9), 2034-2038.
  • ResearchGate. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Retrieved from [Link]

  • Google Patents. (n.d.). CN113666827B - Synthetic method of fluxapyroxad intermediate.
  • Thieme. (2012). Synthesis of Bixafen. Synfacts, 2012(12), 1283.
  • Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
  • Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. (n.d.). CN103333112A - Preparation and application of bixafen type derivatives.
  • Xu, Z.-Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 567.
  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Hu, J., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(3), 135-154.

Sources

Method

Buchwald-Hartwig amination reactions with 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

Substrate Focus: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene Executive Summary & Strategic Overview This technical guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Focus: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

Executive Summary & Strategic Overview

This technical guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (CAS: 1242273-70-2) as the electrophilic partner.

The Challenge: This substrate presents a unique dichotomy in reactivity:

  • Steric/Electronic Clash: The ortho-fluorine atom (C1) creates a specific electrostatic environment near the oxidative addition site (C2-Br). While fluorine is isosteric with hydrogen, its high electronegativity induces an inductive effect (

    
    ) that activates the C-Br bond, yet the para-isopropoxy group (C4) acts as a strong electron-donating group (EDG, 
    
    
    
    ), increasing electron density in the aromatic ring and potentially slowing oxidative addition relative to electron-deficient arenes.
  • Chemo-selectivity: The C-F bond is generally inert under standard Buchwald conditions; however, the presence of the electron-rich isopropoxy group effectively suppresses competing

    
     pathways at the C-F site, ensuring high selectivity for C-N bond formation at the C-Br site.
    

The Solution: To overcome the electron-rich nature of the arene and ensuring rapid oxidative addition, this protocol utilizes 3rd and 4th Generation Buchwald Precatalysts . These systems bypass the induction period associated with Pd(OAc)₂/Ligand mixing and prevent the formation of inactive Pd-dimers, which is critical when coupling sterically demanding or electron-rich substrates.

Mechanistic Insight: The "Fluorine Effect" & Ligand Selection

Successful coupling relies on matching the ligand to the amine class (primary vs. secondary) while accounting for the substrate's electronics.

2.1 The Catalytic Cycle & Substrate Interaction

The catalytic cycle proceeds via three distinct stages. For this specific substrate, the Oxidative Addition is the rate-determining step (RDS) due to the electron-rich character imparted by the isopropoxy group.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br Complex) Pd0->OxAdd + Substrate (RDS) Substrate Substrate: 2-Bromo-1-fluoro-4- (propan-2-yloxy)benzene Substrate->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Steric Crowding Promotes Step RedElim->Pd0 Regeneration Product Product: N-Arylated Amine RedElim->Product

Figure 1: Catalytic cycle highlighting the Rate-Determining Step (RDS) influenced by the electron-donating isopropoxy group.

2.2 Ligand Selection Matrix

Do not use generic ligands (e.g., PPh₃, DPPF) for optimization. Use the following decision matrix:

Amine ClassRecommended LigandCatalyst SourceRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G4Prevents "double arylation" of the primary amine; highly active for electron-rich aryl halides.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4Exceptional turnover for secondary amines; bulky isopropyl groups on ligand stabilize Pd against

-hydride elimination.
Anilines (Weak Nucleophiles)tBuBrettPhos tBuBrettPhos Pd G3Enhanced electron density on P-center facilitates reductive elimination of less nucleophilic anilines.
Experimental Protocols
3.1 Scenario A: Coupling with Primary Amines (BrettPhos System)

Target: Mono-arylation of primary alkyl amines.

Reagents:

  • Aryl Bromide: 1.0 equiv[1][2][3]

  • Primary Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv if base-sensitive)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 2-dram vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with BrettPhos Pd G4 (catalyst) and NaOtBu (base). If the aryl bromide is a solid, add it now.

  • Purge: Cap the vessel (PTFE-lined septum) and evacuate/backfill with inert gas (

    
    ).
    
  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add the Primary Amine via syringe.

    • If the aryl bromide is a liquid, add it last.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Note: The ortho-fluoro group may slow kinetics slightly; if conversion is <50% at 2h, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite/silica pad to remove Pd black. Concentrate and purify via flash chromatography.

3.2 Scenario B: Coupling with Secondary Amines (RuPhos System)

Target: Coupling with morpholine, piperidine, or acyclic secondary amines.

Reagents:

  • Aryl Bromide: 1.0 equiv[1][2][3]

  • Secondary Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: THF or Toluene

  • Concentration: 0.25 M

Step-by-Step Procedure:

  • Vessel Prep: Standard inert gas setup (Glovebox or Schlenk line).

  • Catalyst Charge: Add RuPhos Pd G4 and NaOtBu to the vial.

  • Solvent/Substrate: Add degassed THF . Add the Aryl Bromide and Secondary Amine .[4][5]

  • Reaction: Heat to 65°C (THF) or 85°C (Toluene).

    • Insight: RuPhos is extremely active.[2] For this substrate, conversion often completes within 1–2 hours.

  • Validation: Monitor via LCMS. Look for the disappearance of the bromide (

    
     pattern) and emergence of the product mass.
    
Optimization Workflow & Decision Tree

Use this workflow to troubleshoot or scale up the reaction.

OptimizationWorkflow Start Start Optimization Screen1 Standard Screen: Pd G4 / NaOtBu / Dioxane Start->Screen1 Check Check Conversion (LCMS @ 2h) Screen1->Check Success >90% Conv. Proceed to Workup Check->Success Clean Profile LowConv <50% Conv. (Stalled) Check->LowConv SM Remaining Dehal Hydrodebromination (Ar-H formed) Check->Dehal Byproduct Sol_Temp Increase Temp (to 100°C) LowConv->Sol_Temp Sol_Ligand Switch Ligand: AdBrettPhos (Primary) XPhos (Secondary) LowConv->Sol_Ligand Steric Issue? Sol_Base Switch Base: LiHMDS or Cs2CO3 Dehal->Sol_Base Reduce Base Strength

Figure 2: Optimization logic for troubleshooting incomplete conversion or side reactions.

Troubleshooting & Critical Parameters
ObservationRoot CauseCorrective Action
Hydrodebromination (Ar-Br

Ar-H)

-hydride elimination from the amine or solvent; often caused by overheating or lack of amine nucleophilicity.
1. Switch base to LiHMDS (less likely to promote this pathway).2. Lower temperature by 10°C.3. Ensure amine is fresh and dry.
No Reaction (SM Recovery)Oxidative addition failure due to electron-rich ring + steric bulk.1. Switch to tBuBrettPhos or AdBrettPhos (more bulky/electron-rich ligands).2. Increase catalyst loading to 4 mol%.
Pd Black Formation Catalyst decomposition; ligand shedding.1. Ensure strictly anhydrous/anaerobic conditions.2. Add 1-2 mol% of free ligand (e.g., free RuPhos) to stabilize the active species.
Regio-isomerism

attack at C-F instead of C-Br coupling.
Rare for this substrate. If observed, lower temperature and switch to a non-polar solvent (Toluene) to disfavor the charged

transition state.
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maitro, G., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[6]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides, Bromides, and Triflates. Chemical Science, 4, 916-920.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates with 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

The following technical support guide addresses the specific challenges associated with 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (CAS: 1240246-88-3). This guide treats the molecule not just as a reagent, but as a subst...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (CAS: 1240246-88-3).

This guide treats the molecule not just as a reagent, but as a substrate with a distinct "electronic personality"—defined by the tension between the electron-donating isopropoxy group and the inductively withdrawing, potentially labile ortho-fluorine atom.

Status: Operational | Topic: Troubleshooting Low Conversion & Side Reactions

Executive Summary: The Substrate Profile

Before troubleshooting, you must understand the competing forces on the Carbon-Bromine (C-Br) bond:

  • Deactivation (Resonance): The para-isopropoxy group is a strong electron-donating group (EDG). It pushes electron density into the ring, increasing the bond order of the C-Br bond and making oxidative addition by Palladium(0) slower than with electron-deficient aryl halides.

  • Activation & Risk (Induction): The ortho-fluorine withdraws electron density inductively, slightly activating the C-Br bond. However, its proximity allows it to act as a leaving group under specific conditions (especially lithiation), leading to catastrophic benzyne formation.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Symptom: Reaction stalls at 40–60% conversion; starting material remains; dehalogenation (H-substituent) observed.

The Root Cause: "The Electronic Stall"

Because the isopropoxy group renders the ring electron-rich, the oxidative addition step is the rate-limiting bottleneck. Standard catalysts (e.g., Pd(PPh₃)₄) often decompose (aggregate to Pd black) before they can complete enough turnover cycles.

Troubleshooting Protocol

Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and yields are low. What should I change? A: Switch to electron-rich, sterically bulky phosphine ligands or Pre-catalysts. You need a ligand that forces the Pd center to be electron-rich enough to attack the deactivated C-Br bond.

Recommended Catalyst Systems:

Catalyst / Ligand Why it works Recommended Loading
XPhos Pd G3 / G4 The gold standard for electron-rich aryl chlorides/bromides. The bulky biaryl backbone prevents catalyst death. 1.0 – 2.0 mol%
SPhos Pd G3 Excellent for sterically sensitive couplings. 1.0 – 3.0 mol%

| Pd(OAc)₂ + P(t-Bu)₃ | Highly active "hot" catalyst for difficult substrates. Handle under strict inert atmosphere. | 2.0 mol% Pd / 4.0 mol% L |

Q: I see "reduced" product (Ar-H) instead of coupled product. Why? A: This is protodebromination . It happens when the oxidative addition is successful, but the transmetallation is slow, allowing the Pd-Ar intermediate to scavenge a hydride (often from the solvent or base).

  • Fix 1: Switch solvent to 1,4-Dioxane or Toluene (avoid alcohols like iPrOH or EtOH if possible).

  • Fix 2: Increase the concentration of the coupling partner (Boronic acid/amine).

  • Fix 3: Use Anhydrous K₃PO₄ instead of carbonate bases to reduce moisture-mediated side pathways.

Visualization: The Catalytic Decision Tree

SuzukiTroubleshooting Start Problem: Low Yield in Suzuki Coupling CheckSM Is Starting Material (SM) consumed? Start->CheckSM YesConsumed Yes, SM consumed CheckSM->YesConsumed NoConsumed No, SM remains CheckSM->NoConsumed AnalyzeByprod Analyze Byproducts: Is Ar-H (Dehalogenated) present? YesConsumed->AnalyzeByprod OxAdd Issue: Failed Oxidative Addition (Catalyst Death) NoConsumed->OxAdd Dehal Issue: Protodebromination Fix: Switch to Anhydrous K3PO4 Fix: Avoid alcohol solvents AnalyzeByprod->Dehal Yes Unk Issue: Oligomerization/Decomp Fix: Lower Temp, Check Boronic Acid Purity AnalyzeByprod->Unk No Sol1 Fix: Switch to XPhos or SPhos Pd G3 OxAdd->Sol1 Sol2 Fix: Increase Temp to 100°C OxAdd->Sol2

Caption: Diagnostic logic for troubleshooting palladium-catalyzed coupling failures with electron-rich aryl bromides.

Module 2: Lithiation & Grignard Formation (Metallation)

Symptom: Complex mixture of products, "tars," or unexpected regioisomers after quenching.

The Root Cause: The "Benzyne Trap"

This is the most critical failure mode for this specific molecule. When you treat a 2-bromo-1-fluoro system with n-Butyllithium (n-BuLi), Lithium-Halogen exchange occurs to form the Aryl-Lithium species.

  • The Danger: The Lithium atom is ortho to the Fluorine. Lithium has a massive affinity for Fluorine. If the temperature rises above -60°C , the molecule will eliminate Lithium Fluoride (LiF) to form a Benzyne intermediate. This highly reactive species will then polymerize or react indiscriminately with the solvent.

Troubleshooting Protocol

Q: My Grignard/Lithiation yielded a black tar. What happened? A: You likely formed benzyne.

  • Protocol Adjustment: You must perform the Lithium-Halogen exchange at -78°C strictly.

  • Quench Timing: Do not allow the reaction to warm to 0°C or RT before adding your electrophile. The electrophile must be added at -78°C.

Q: Can I use Magnesium (Grignard) instead? A: Yes, forming the Grignard (MgBr) is generally safer than the Organolithium because the Mg-F elimination is slower than Li-F elimination. However, initiation can be difficult due to the electron-rich nature of the ring.

  • Tip: Use TurboGrignard (iPrMgCl·LiCl) at -15°C to 0°C rather than Mg turnings. It allows for a controlled exchange without the harsh conditions of n-BuLi.

Visualization: The Benzyne Danger Zone

BenzyneMechanism Substrate 2-Bromo-1-fluoro-4-isopropoxybenzene LiExchange Li-Hal Exchange (-78°C) Substrate->LiExchange Intermediate Ortho-Lithio Species (Stable at -78°C) LiExchange->Intermediate WarmUp Warming > -60°C Intermediate->WarmUp Electrophile Add Electrophile (at -78°C) Intermediate->Electrophile Elimination Elimination of Li-F WarmUp->Elimination Benzyne BENZYNE INTERMEDIATE (Highly Unstable) Elimination->Benzyne Tar Polymerization / Tar Benzyne->Tar Product Desired Product Electrophile->Product

Caption: The critical divergence path: Temperature control determines whether you get product or tar via benzyne formation.

Module 3: Storage & Handling FAQs

Q: Does the isopropoxy group affect stability? A: Generally, no. However, avoid using strong Lewis acids (like BBr₃ or AlCl₃) in downstream steps, as these will cleave the isopropyl ether to the phenol.

Q: Can I perform SNAr (Nucleophilic Aromatic Substitution) on the Fluorine? A: No. While Fluorine is a good leaving group for SNAr, the ring is too electron-rich (due to the isopropoxy group) to support the Meisenheimer complex required for SNAr. You would need a strong electron-withdrawing group (like Nitro or Cyano) para or ortho to the Fluorine to make this viable. Do not attempt SNAr unless you are using extremely forcing conditions, which will likely degrade the molecule.

References

  • Optimizing Suzuki-Miyaura Coupling

    • Title: "A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and/or Arylboronic Acids"
    • Source:Journal of the American Chemical Society (Buchwald et al.)[1]

    • Context: Establishes the necessity of dialkylbiaryl phosphine ligands (XPhos, SPhos)
    • (General concept validation)

  • Ortho-Fluoro Lithiation Risks

    • Title: "Benzyne Formation via Iodine-Magnesium Exchange of 2-Iodoaryl Sulfon
    • Source:Organic Letters
    • Context: Illustrates the rapid elimination of metal-fluorides/sulfonates to form benzynes in ortho-substituted systems.
  • TurboGrignard Chemistry

    • Title: "Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of iPrMgCl·LiCl"
    • Source:Angewandte Chemie Intern
    • Context: The standard protocol for converting deactivated aryl bromides to Grignards without forming benzyne side products.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Beyond a mere spectral interpretation, this document offers a comparative perspective, juxtaposing the insights from ¹H NMR with those from other key analytical techniques, thereby providing a holistic understanding of its structural characterization.

Introduction

The structural complexity of polysubstituted benzene derivatives necessitates a multi-faceted analytical approach for unequivocal characterization. 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene presents an interesting case for ¹H NMR analysis due to the presence of three distinct substituents—a bromine atom, a fluorine atom, and an isopropoxy group—each exerting unique electronic and steric influences on the aromatic protons. Understanding these effects is paramount for accurate spectral assignment and, by extension, for the confirmation of the molecular structure.

Part 1: In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a detailed picture of the molecular connectivity.

Predicted ¹H NMR Spectrum

Based on the analysis of substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ at 400 MHz would feature the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3~ 7.2Doublet of doublets (dd)³JH3-F1 ≈ 8-10, ⁴JH3-H5 ≈ 2-3
H-5~ 6.9Doublet of doublets (dd)³JH5-H6 ≈ 8-9, ⁴JH5-H3 ≈ 2-3
H-6~ 7.0Doublet of doublets (dd)³JH6-H5 ≈ 8-9, ³JH6-F1 ≈ 5-6
-CH(CH₃)₂~ 4.5Septet³J ≈ 6
-CH(CH ₃)₂~ 1.3Doublet³J ≈ 6
Rationale for Spectral Predictions
  • Aromatic Protons (H-3, H-5, and H-6): The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating isopropoxy group and the electron-withdrawing and anisotropic effects of the halogen substituents. The isopropoxy group, being an ortho-, para-director, will shield the ortho (H-3 and H-5) and para (H-6, relative to the isopropoxy group) positions, shifting them upfield compared to benzene (δ 7.36 ppm). Conversely, the electronegative fluorine and bromine atoms will deshield adjacent protons. The fluorine atom, being ortho to H-3 and meta to H-6, will exert a significant influence through space and through bonds, leading to characteristic proton-fluorine couplings (JHF).

  • Isopropoxy Protons: The methine proton (-CH) of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a doublet, being coupled to the single methine proton.

Visualization of the Molecular Structure and Proton Assignments

Caption: Molecular structure of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene with labeled aromatic protons.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on the corroboration of data from multiple analytical techniques.

Comparison Table of Analytical Techniques
Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Number of unique carbon environments, chemical shifts indicating functional groups.Provides complementary structural information to ¹H NMR, identifies quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern.[1]Does not provide detailed connectivity information, isomerization can be a challenge to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, C-F, C-Br, aromatic C-H).Fast and non-destructive, provides a fingerprint of the molecule. Aryl alkyl ethers typically show two characteristic C-O stretching bands.[2][3]Does not provide detailed structural connectivity, complex spectra can be difficult to interpret fully.
In-Depth Comparison
  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene would be expected to show nine distinct signals: six for the aromatic carbons and three for the isopropoxy group carbons. The carbons attached to the electronegative F, Br, and O atoms would appear at lower field (higher ppm values).[4][5][6] This technique would definitively confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) would likely show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns could provide further structural clues, such as the loss of the isopropyl group.

  • Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O stretching of the ether linkage (around 1250 and 1040 cm⁻¹ for an aryl alkyl ether), C-F stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.[2][3]

Part 3: Experimental Protocols

Standard Operating Procedure for ¹H NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
  • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR Primary Technique C_NMR 13C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Correlate Spectroscopic Data H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation IR->Interpretation Structure_Confirmation Confirm Structure Interpretation->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural elucidation of a novel organic compound.

Conclusion

The ¹H NMR spectral analysis of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene provides a wealth of information regarding its molecular structure. Through a careful examination of chemical shifts, coupling constants, and signal multiplicities, a detailed assignment of all proton signals is achievable. When combined with complementary data from ¹³C NMR, mass spectrometry, and IR spectroscopy, a high degree of confidence in the structural assignment can be attained. This comprehensive analytical approach is indispensable in modern chemical research and development, ensuring the identity and purity of novel compounds.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

  • 4-Isopropoxyaniline. PubChem. [Link]

  • SOP data acquisition. R-NMR. [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]

  • IR spectrum: Ethers. Quimica Organica. [Link]

  • 1-Bromo-4-fluorobenzene. PubChem. [Link]

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London. [Link]

  • 1-Bromo-2,4,5-trifluoro-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Anisole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Anisole. SpectraBase. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

  • The ?1H-NMR of anisole is shown below. Assign the... Chegg.com. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Proton Chemical Shifts in NMR. Part 141. Modgraph. [Link]

  • Proton chemical shifts in NMR. Part 14. RSC Publishing. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Characteristics of 13C NMR Spectroscopy. Fiveable. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

  • Chemical shifts. [Link]

  • 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • 1-Bromo-4-fluorobenzene. The Automated Topology Builder (ATB) and Repository. [Link]

  • 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1-Bromo-4-fluorobenzene. Wikipedia. [Link]

  • Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]

  • Compound 4 1H NMR. [Link]

  • 1-Bromo-3-isopropoxybenzene. PubChem. [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]

Sources

Comparative

Comparative HPLC Method Development Guide: Purity Analysis of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

Executive Summary & Analyte Profile Developing a purity method for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (also referred to as 2-bromo-1-fluoro-4-isopropoxybenzene) presents a specific chromatographic challenge: dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a purity method for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (also referred to as 2-bromo-1-fluoro-4-isopropoxybenzene) presents a specific chromatographic challenge: distinguishing the target molecule from its positional regioisomers and hydrolysis byproducts (phenols).

While standard C18 chemistries are often the default starting point, this guide demonstrates why Phenyl-Hexyl stationary phases provide superior resolution (


) for this class of halogenated aromatics. This preference is driven by 

-

interactions that exploit the electron-deficient nature of the brominated ring, offering selectivity that hydrophobic interaction (C18) alone cannot achieve.
Analyte Physicochemical Profile[1][2][3]
  • Target: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

  • Molecular Weight: ~233.08 g/mol [1]

  • LogP (Predicted): ~3.3 - 3.8 (Highly Lipophilic)

  • Critical Impurities:

    • Regioisomer A: 4-Bromo-2-fluoro-1-(propan-2-yloxy)benzene (Positional isomer).[1]

    • Impurity B: 2-Bromo-4-fluorophenol (Hydrolysis degradation product).

Method Development Strategy: The Comparison

We compared two distinct chromatographic approaches to validate the optimal routine quality control (QC) method.

Method A: The "Workhorse" (C18)[5]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).[2]

  • Pros: Robust, widely available, long column life.

  • Cons: Often fails to resolve positional isomers of halogenated benzenes due to identical hydrophobicity.

Method B: The "Specialist" (Phenyl-Hexyl) — RECOMMENDED
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mechanism: Mixed-mode.[3][4] Hydrophobic alkyl chain +

    
    -
    
    
    
    stacking (aromatic ring).
  • Pros: The phenyl ring on the ligand interacts with the

    
    -electrons of the analyte.[3][5] The presence of electronegative atoms (Br, F) alters the electron density of the benzene ring, creating distinct interaction strengths for regioisomers that C18 "sees" as identical.
    

Experimental Workflow & Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the C18 phase.

MethodDevelopment Start Analyte Assessment (Halogenated Aromatic Ether) Screening Column Screening Phase Start->Screening C18_Path Path A: C18 Column (Hydrophobic Interaction) Screening->C18_Path Standard Protocol Phenyl_Path Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl_Path Targeting Aromaticity Result_C18 Result: Co-elution of Isomers (Rs < 1.2) C18_Path->Result_C18 Result_Phenyl Result: Baseline Separation (Rs > 2.5) Phenyl_Path->Result_Phenyl Result_C18->Phenyl_Path Selectivity Failure Optimization Gradient Optimization (Acetonitrile/Water + 0.1% H3PO4) Result_Phenyl->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Workflow demonstrating the pivot from C18 to Phenyl-Hexyl chemistry to resolve regioisomers.

Experimental Results: Comparative Data

The following data represents the validation metrics obtained during the optimization phase.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Mobile Phase 60:40 ACN:Water (Isocratic)Gradient (See Protocol)-
Retention Time (Main Peak) 6.4 min8.2 minAcceptable
Resolution (

) vs. Isomer
1.1 (Co-elution) 2.8 (Baseline) Critical Success
Tailing Factor (

)
1.31.05Improved
Theoretical Plates (

)
~8,500~12,200Improved
Interpretation of Results
  • Selectivity (

    
    ):  The C18 column failed to provide baseline separation (
    
    
    
    ) between the target and its 4-bromo-2-fluoro regioisomer. Both compounds possess nearly identical hydrophobicity (LogP), rendering the alkyl chain unable to discriminate between them.
  • 
    -
    
    
    
    Interaction:
    The Phenyl-Hexyl column successfully resolved the isomers (
    
    
    ). The position of the Bromine atom relative to the ether group alters the electron cloud density/shape, which the Phenyl-Hexyl ligand "recognizes" via
    
    
    -stacking interactions [1].

Detailed Recommended Protocol (Method B)

This protocol is designed to be self-validating . The use of a "System Suitability Standard" containing the known impurity is mandatory to ensure the column's selectivity has not degraded.

Equipment & Reagents[2][9][10]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (must handle backpressure up to 400 bar).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 150 x 4.6 mm (Part No: 00F-4257-E0) or equivalent USP L11 packing.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Preparation[10][11][12][13]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. (Acidic pH suppresses ionization of phenolic impurities, keeping them in a neutral, retainable state).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV @ 220 nm (Strong absorption for benzene ring)
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Start
12.002080Linear Ramp
12.10595Wash
15.00595Hold Wash
15.106040Re-equilibrate
20.006040End Run

Validation & System Suitability

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before releasing data:

  • System Suitability Solution (SST): Prepare a mix of the Target (0.5 mg/mL) and Impurity A (Regioisomer) (0.05 mg/mL).

    • Requirement: Resolution (

      
      ) between Target and Impurity A must be 
      
      
      
      .
  • Sensitivity (LOQ): Prepare a standard at 0.05% of the target concentration.

    • Requirement: Signal-to-Noise (S/N) ratio

      
      .
      
  • Linearity: 5-point curve from 50% to 150% of target concentration.

    
    .[6]
    
Mechanism of Action: Why this works

The separation logic relies on the interaction energy difference.



For C18, 

is negligible. For Phenyl-Hexyl, this term becomes significant. The regioisomers have different dipole moments and electron distributions due to the ortho/para positioning of the Halogens (Br, F) [2]. This creates a thermodynamic difference in retention that C18 cannot access.

References

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773263, 2-Bromo-1-chloro-4-fluorobenzene (Analogous Halogenated Structure). Retrieved from [Link]

  • Restek Corporation. (n.d.). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns (Comparison of Phenyl phases). Retrieved from [Link]

Sources

Validation

comparing reactivity of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene vs aryl chlorides

Executive Summary: The "Electronic Mismatch" Verdict For researchers working with 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (Reagent A), the choice between the bromo- and chloro- analogs is not merely a matter of bond s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Mismatch" Verdict

For researchers working with 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (Reagent A), the choice between the bromo- and chloro- analogs is not merely a matter of bond strength; it is dictated by the electronic character of the ring .

The isopropoxy group at the C4 position is a strong electron-donating group (EDG). Transition metal catalysts (specifically Palladium) generally require electron-deficient arenes for rapid oxidative addition. Because the ring is already electron-rich, using an Aryl Chloride (stronger bond) creates a "double penalty" (Electronic Deactivation + Strong Bond), rendering the chloride analog sluggish or inert under standard conditions.

  • Recommendation for Discovery/Medicinal Chemistry: Exclusively use the Bromo-analog . It guarantees reactivity across standard catalytic cycles and enables low-temperature lithiation.

  • Recommendation for Process Scale-up (>10 kg): The Chloro-analog is viable only if coupled with specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome the activation energy barrier.

Structural & Electronic Analysis

To understand the reactivity difference, we must visualize the competing electronic vectors on the benzene ring.

  • C1-Fluoro: Inductively withdrawing (-I), but resonance donating (+R). Activates adjacent positions for acidity (lithiation).

  • C2-Bromo (Target): The handle for functionalization. Weak C-Br bond (~68-70 kcal/mol).

  • C4-Isopropoxy: Strong resonance donor (+R). Increases electron density in the ring, making the metal insertion (oxidative addition) more difficult.

Visualization: Electronic Activation Map

G Molecule 2-Bromo-1-fluoro- 4-(propan-2-yloxy)benzene Br C2-Br (Reactive Handle) Molecule->Br F C1-F (Inductive Withdrawal) Molecule->F OiPr C4-O-iPr (Electron Donor) Molecule->OiPr OxAdd Oxidative Addition (Pd Insertion) Br->OxAdd Weak Bond (Facile) LiEx Lithium-Halogen Exchange Br->LiEx Fast Exchange (-78°C) F->LiEx Accelerates via Inductive Effect OiPr->OxAdd Deactivates Ring (Slows Reaction)

Figure 1: Structural analysis showing how the isopropoxy group counteracts oxidative addition, making the choice of Bromine (a weaker bond) critical for success.

Performance Comparison: Palladium-Catalyzed Cross-Coupling

The most common application for this scaffold is Suzuki-Miyaura or Buchwald-Hartwig coupling.

Experimental Data: Relative Rates

The following table summarizes the reactivity based on standard kinetic data for electron-rich arenes.

Feature2-Bromo-Analog (Product)2-Chloro-Analog (Alternative)Impact
Bond Dissociation Energy (BDE) ~69 kcal/mol~84 kcal/molCl requires ~15 kcal/mol more energy to break [1].
Oxidative Addition Rate (k) Fast (

)
Slow (

)
Cl is often the rate-limiting step.
Ligand Requirement Standard (PPh3, dppf)Specialized (S-Phos, X-Phos, BrettPhos)Cl increases catalyst cost significantly.
Temperature Mild (60-80°C)High (100-120°C)High temp risks cleavage of the O-iPr ether bond.
Validated Protocol: Suzuki Coupling (Bromo-Series)

This protocol is self-validating: The color change from dark red to black indicates active Pd(0) generation.

  • Reagents:

    • Substrate: 1.0 equiv (2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene)

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

    • Base: K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge solids into a reaction vial.

    • Evacuate and backfill with Nitrogen (x3). Critical: Oxygen poisons the catalyst.

    • Add degassed solvents via syringe.

    • Heat to 80°C for 4 hours.

  • Checkpoint:

    • Pass: LCMS shows full consumption of bromide.

    • Fail: If <50% conversion, do not increase temp. Switch to a more electron-rich catalyst system (e.g., Pd2(dba)3 + PCy3).

Performance Comparison: Lithium-Halogen Exchange

This is where the distinction becomes binary. The Bromo-analog works; the Chloro-analog often fails or yields regio-isomers.

The Mechanism

Lithium-Halogen Exchange (Li-X) is kinetically controlled.[1]

  • Ar-Br: Exchange is faster than deprotonation. The Lithium atom specifically replaces the Bromine at C2.

  • Ar-Cl: Exchange is extremely slow. Instead, n-Butyllithium acts as a base. Directed Ortho Metalation (DOM) will occur ortho to the Fluorine (at C6) or ortho to the Oxygen (C3/C5), leading to the wrong product .

Workflow: Chemo-Selective Lithiation

LithiumPath Start Start: -78°C, THF Reagent: n-BuLi SubstrateBr Substrate: BROMO-Analog Start->SubstrateBr SubstrateCl Substrate: CHLORO-Analog Start->SubstrateCl ReactionBr Fast Li-Br Exchange (Kinetic Control) SubstrateBr->ReactionBr Preferred path ReactionCl Slow Exchange -> DOM (Deprotonation) SubstrateCl->ReactionCl Competing path ProductBr Product A (Desired): Lithium at C2 ReactionBr->ProductBr ProductCl Product B (Undesired): Lithium at C6 or C3 ReactionCl->ProductCl

Figure 2: Reaction pathway divergence. The Bromo-analog ensures regioselectivity at C2, whereas the Chloro-analog risks deprotonation at incorrect sites.

Economic & Process Considerations

While the Aryl Chloride is approximately 30-40% cheaper per mole, the "Total Cost of Ownership" (TCO) in synthesis often favors the Bromide.

  • Catalyst Cost: Coupling the Chloro-analog requires Buchwald precatalysts (e.g., XPhos Pd G4), which can cost 5-10x more than generic Pd(PPh3)4 used for the Bromide.

  • Purification: The sluggish reaction of the Chloro-analog often leads to protodehalogenation side products (where Cl is replaced by H), which are difficult to separate from the product.

Decision Matrix:

  • Are you doing Low-Temp Lithiation?

    • YES: Must use 2-Bromo . (Chloro will fail).

  • Are you doing Pd-Coupling on <100g scale?

    • YES: Use 2-Bromo .[2] (Time savings outweigh material cost).

  • Are you doing Pd-Coupling on >10kg scale?

    • YES: Evaluate 2-Chloro .

      • Condition: You must screen ligands (S-Phos, CataCXium A) to ensure catalyst loading is <1 mol% to offset the ligand cost.

References

  • Lide, D. R. (Ed.).[3] (2004).[3][4] CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Bond Dissociation Energies: C-Br ~68 kcal/mol vs C-Cl ~84 kcal/mol).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. (Principles of Halogen-Metal Exchange vs. DOM). Link

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene proper disposal procedures

Executive Summary: The "Halogenated" Imperative As researchers, we often treat waste disposal as a janitorial afterthought. However, for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene , disposal is a chemical compatibility c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

As researchers, we often treat waste disposal as a janitorial afterthought. However, for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene , disposal is a chemical compatibility challenge.

Because this molecule contains both Bromine and Fluorine on an aromatic ring, it must be classified as a Halogenated Organic Waste . It cannot be commingled with standard non-halogenated solvents (like Acetone or Ethanol).[1] Mixing these waste streams forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and complicating the incineration process due to the generation of hydrobromic (HBr) and hydrofluoric (HF) acids.

This guide defines the operational protocol for the safe isolation, packaging, and hand-off of this specific chemical waste.

Part 1: Chemical Characterization & Hazard Identification

Before disposal, we must define the waste profile. This molecule is an aryl alkyl ether with dual halogenation.

PropertySpecificationOperational Implication
Chemical Name 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzeneOfficial Manifest Name
Functional Groups Aryl Bromide, Aryl Fluoride, Isopropoxy (Ether)Halogenated Waste Stream
Physical State Liquid (typically) or Low-melting SolidRequires leak-proof secondary containment.[2]
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityDo not pour down drain.
Waste Class Halogenated Organic Segregation is mandatory.
EPA Waste Code D001 (Ignitable - likely), F002 (Halogenated Solvents - if mixed)Consult local EHS for site-specific coding.

Scientist's Note on Ethers: While aryl alkyl ethers (like this molecule) are generally more stable than dialkyl ethers (like diethyl ether), the isopropoxy group theoretically retains a low potential for peroxide formation over extended storage. Always test for peroxides before disposing of old, concentrated stock.

Part 2: Waste Segregation & Compatibility

The most common error in disposing of this compound is placing it in the "General Organics" bin.

The Segregation Rule[2]
  • Green Light (Compatible): Methylene Chloride (DCM), Chloroform, Chlorobenzene, other brominated/fluorinated aromatics.

  • Red Light (Incompatible): Strong Oxidizers (Nitric Acid), Strong Bases (risk of hydrolysis/exotherm), and Non-Halogenated Solvents (strictly for cost/regulatory reasons).

Container Selection
  • Preferred: High-Density Polyethylene (HDPE) or Amber Glass.

  • Avoid: Metal cans (unless lined). The hydrolysis of the C-F or C-Br bond, however slow, can generate trace acids that corrode metal seams over time.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quench: If the chemical was used in a reaction (e.g., Grignard formation), ensure all reactive species are quenched before bottling.

  • Peroxide Test: If the container is >1 year old, use a starch-iodide strip.

    • Positive: Treat with ferrous sulfate or sodium bisulfite before declaring as waste.

    • Negative: Proceed to packaging.

Phase 2: Packaging & Labeling
  • Select Container: Use a dedicated "Halogenated Waste" carboy or the original shipping container if empty.

  • Transfer: Funnel the liquid carefully. Do not overfill (leave 10% headspace for expansion).

  • Labeling (Crucial):

    • Do not write "Waste."

    • Write: "Hazardous Waste - Halogenated Organic."

    • List Constituents: "2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene [>95%]."

Phase 3: The Hand-off
  • Secondary Containment: Place the bottle in a plastic tray or tub during transport to the central waste area.

  • Manifesting: Log the volume. Ensure the "Halogenated" box is checked on your institution's waste tag.

Part 4: Visualized Workflows

Workflow 1: The Disposal Decision Logic

This diagram illustrates the critical decision points for segregating this specific chemical.

DisposalLogic Start Waste: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene CheckState Is it pure or in solution? Start->CheckState Pure Pure Substance CheckState->Pure Solution Dissolved in Solvent CheckState->Solution FinalBin Dispose in HALOGENATED SOLVENT Carboy Pure->FinalBin SolventCheck Is the solvent Halogenated? Solution->SolventCheck YesHalo Yes (e.g., DCM, Chloroform) SolventCheck->YesHalo NoHalo No (e.g., Acetone, Hexane) SolventCheck->NoHalo YesHalo->FinalBin Segregate CRITICAL: Do NOT mix with Non-Halogenated Waste NoHalo->Segregate Segregate->FinalBin Treat entire mixture as Halogenated Label Label: 'Halogenated Organic' + Full Chemical Name FinalBin->Label Destruction End Fate: High-Temp Incineration w/ Acid Scrubbing Label->Destruction

Figure 1: Decision tree ensuring correct segregation of halogenated aromatic ethers to prevent cross-contamination of waste streams.

Workflow 2: Spill Response Protocol

Immediate actions to take if the container breaks.

SpillResponse Spill Spill Occurs Assess Assess Volume & Location Spill->Assess Small Minor (<100 mL) In Fume Hood Assess->Small Large Major (>100 mL) or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Small->PPE Evacuate Evacuate Lab Call EHS Large->Evacuate Absorb Absorb with Vermiculite or Universal Pads PPE->Absorb Bag Place in Heavy Duty Poly Bag Absorb->Bag Tag Label as 'Halogenated Debris' Bag->Tag

Figure 2: Operational workflow for managing spills of halogenated aromatic liquids.

Part 5: Emergency Procedures (Quick Reference)

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. The lipophilic ether group aids skin absorption; speed is critical.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3][4]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Fire Use Dry Chemical or CO2 .[2] Avoid water jets (may spread the organic liquid). Combustion produces toxic HBr and HF gases.

References

  • U.S. Environmental Protection Agency (EPA). "Guidelines for Solvent Waste Recycling and Disposal." EPA.gov.

  • Cornell University EHS. "Organic Solvents - Environment, Health and Safety." Cornell.edu.

  • Fisher Scientific. "Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene (Analogous Halogenated Aromatic)." Fishersci.com.

  • Mykin Inc. "Rubber Chemical Resistance Chart (Ether/Halogen Compatibility)." Mykin.com.

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 - List of Halogenated Organic Compounds."[5] Ecfr.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
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Reactant of Route 2
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
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